
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide: is a compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolone ring, which is a five-membered lactam ring containing nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted one-pot synthesis. This method is efficient and provides high yields under solvent-free conditions. The use of microwave irradiation accelerates the reaction, making it suitable for large-scale production .
化学反应分析
Types of Reactions
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
- 5-Aminouracil derivatives
Uniqueness
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide is unique due to its specific structural features and the presence of both phenyl and pyrazolone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
属性
CAS 编号 |
112289-97-1 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2/c21-16(11-13-7-3-1-4-8-13)18-15-12-17(22)20(19-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,21) |
InChI 键 |
UXTVFQHNQCPMPY-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)

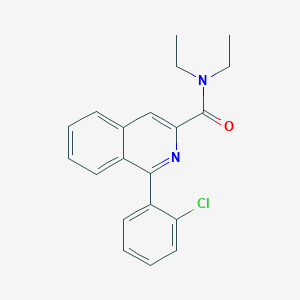
![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)
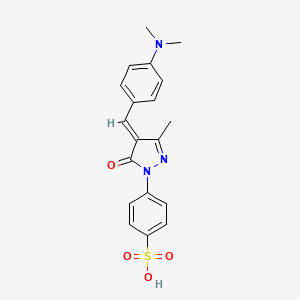
![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)
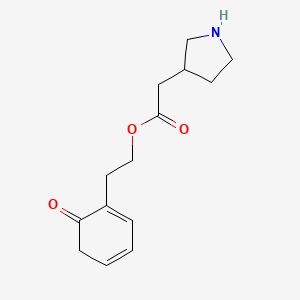
![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
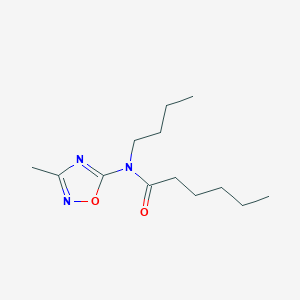
![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)
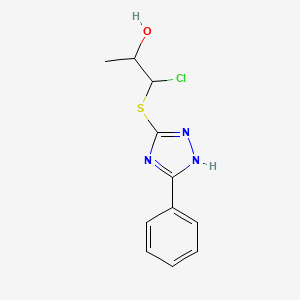
![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
